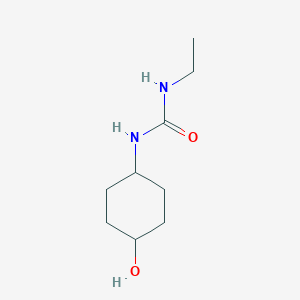

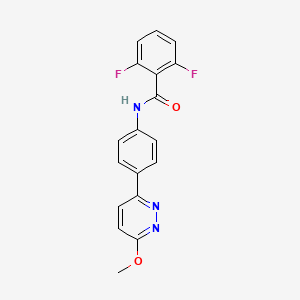

![molecular formula C17H14N2O3S3 B2641332 2-{[2,2'-bithiophene]-5-yl}-S-(4-cyanophenyl)-2-hydroxyethane-1-sulfonamido CAS No. 2097925-68-1](/img/structure/B2641332.png)

2-{[2,2'-bithiophene]-5-yl}-S-(4-cyanophenyl)-2-hydroxyethane-1-sulfonamido

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,2’-Bithiophene is an organic compound and is the most common of the three isomers with formula (C4H3S)2 . 4-Cyanophenyl group is a common moiety in various chemical compounds .

Synthesis Analysis

The synthesis of compounds containing 2,2’-bithiophene and 4-cyanophenyl groups often involves catalytic reactions . For example, 4,7-Bis-(4′-cyano-biphenyl-4-yl)-[1,10]phenanthroline is synthesized from a palladium mediated coupling between 4-cyanobenzene boronic acid and 4,7-bis(4-bromophenyl)-[1,10]phenanthroline .Molecular Structure Analysis

The molecular structure of compounds containing 2,2’-bithiophene and 4-cyanophenyl groups can be determined using various techniques such as FTIR, 1H and 13C NMR measurements, high-resolution mass spectrometry (HRMS) analysis, photoabsorption and fluorescence spectroscopy, cyclic voltammetry (CV) and density functional theory (DFT) calculations .Chemical Reactions Analysis

Compounds containing 2,2’-bithiophene and 4-cyanophenyl groups can undergo various chemical reactions. For example, cyclization of substituted thiosemicarbazones with α-bromo-4-cyanoacetophenone allows rapid single-step sustainable syntheses of 4-cyanophenyl-2-hydrazinylthiazoles .Physical And Chemical Properties Analysis

The physical and chemical properties of compounds containing 2,2’-bithiophene and 4-cyanophenyl groups can vary. For instance, 2,2’-Bithiophene is a colorless solid, although commercial samples are often greenish .Wissenschaftliche Forschungsanwendungen

Thermophysical Properties

Studies on sulfur heterocycles, including bithiophene derivatives, have explored their thermophysical properties, such as melting temperatures, enthalpies, entropies of fusion, and heat capacities. These properties are crucial for designing materials with specific thermal behaviors for electronic and optical applications (Temprado et al., 2006).

Synthesis and Material Development

Research has also focused on the synthesis of polyhydroxyl oligothiophenes, which are precursors for regioregular polyhydroxyl oligothiophenes, indicating their importance in creating water-soluble 'self-doping' oligothiophenes (Barbarella & Zambianchi, 1994). Another study presented the preparation of poly(azomethine sulfone)s showing semiconducting properties, which are essential for electronic transport in thin-film devices (Rusu et al., 2007).

Fuel Cell Applications

The synthesis and properties of sulfonated block copolymers containing fluorenyl groups for fuel cell applications have been explored, highlighting the importance of molecular weight and hydrophilic-hydrophobic balance for enhanced proton conductivity (Bae, Miyatake, & Watanabe, 2009). Furthermore, the impact of the hydrophobic component on the properties of sulfonated poly(arylene ether sulfone)s was studied, revealing insights into water uptake, proton conductivity, and phase separation which are critical for optimizing fuel cell membranes (Bae, Miyatake, & Watanabe, 2009).

Electronic and Optical Properties

Research on mixed phenylene-thiophene oligomers with terminal n-perfluorooctyl groups has been conducted to understand their n-type semiconductor characteristics, mobility, and film microstructure, which are vital for organic field-effect transistors and nonvolatile memory elements (Facchetti et al., 2004).

Wirkmechanismus

While the specific mechanism of action for “2-{[2,2’-bithiophene]-5-yl}-S-(4-cyanophenyl)-2-hydroxyethane-1-sulfonamido” is not available, compounds containing 2,2’-bithiophene and 4-cyanophenyl groups can have various mechanisms of action. For example, Crisaborole, a novel oxaborole, is efficacious in improving disease severity, reducing the risk of infection and reducing the signs and symptoms in patients 2 years old and older .

Safety and Hazards

Safety data sheets provide information on the safety and hazards of chemical compounds. For example, 2,2’-Bithiophene is considered hazardous by the 2012 OSHA Hazard Communication Standard . 4-Cyanophenyl isocyanate is also considered hazardous and can cause skin irritation, serious eye irritation, and respiratory irritation .

Zukünftige Richtungen

Research is ongoing to develop new structures containing 2,2’-bithiophene and 4-cyanophenyl motifs for various applications, including organic electronics . The synthesis, structure, analytical characterization, optical properties, and phase transition of these compounds are areas of active research .

Eigenschaften

IUPAC Name |

4-cyano-N-[2-hydroxy-2-(5-thiophen-2-ylthiophen-2-yl)ethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O3S3/c18-10-12-3-5-13(6-4-12)25(21,22)19-11-14(20)15-7-8-17(24-15)16-2-1-9-23-16/h1-9,14,19-20H,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHYLAXYRJGPIKO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CC=C(S2)C(CNS(=O)(=O)C3=CC=C(C=C3)C#N)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O3S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

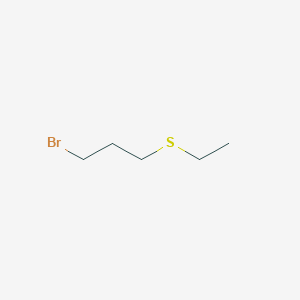

![tert-Butyl 5-formyl-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B2641257.png)

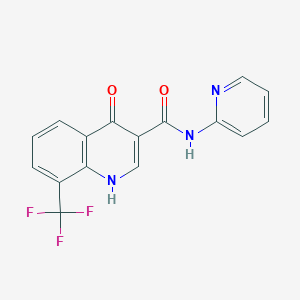

![N-[1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N,1-dimethyltriazole-4-carboxamide](/img/structure/B2641260.png)

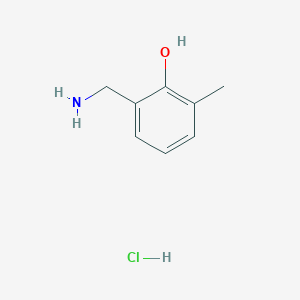

![methyl 6-acetyl-2-[(2-methylsulfanylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2641264.png)

![3-(1-Benzofuran-2-yl)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid](/img/structure/B2641267.png)

![(E)-2-phenyl-N-[(2-pyrazol-1-ylphenyl)methyl]ethenesulfonamide](/img/structure/B2641268.png)

![N-(benzo[d]thiazol-2-yl)-2-((4-chlorophenyl)sulfonyl)-N-(2-(diethylamino)ethyl)acetamide hydrochloride](/img/structure/B2641270.png)